molecular formula C24H46N4 B12612601 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine CAS No. 648440-58-8

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine

Cat. No.: B12612601
CAS No.: 648440-58-8
M. Wt: 390.6 g/mol
InChI Key: MVTIGEGCPQWGPB-UHFFFAOYSA-N
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Description

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine is a chemical compound that features two piperidine groups attached to a tetradecane backbone with diimine functionalities at both ends. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications due to its versatile chemical properties .

Preparation Methods

The synthesis of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine typically involves the reaction of piperidine with a tetradecane derivative that has reactive groups at both ends. One common synthetic route is the reaction of 1,14-dibromotetradecane with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The piperidine groups play a crucial role in binding to these targets, while the tetradecane backbone provides structural stability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,14-Di(piperidin-1-yl)tetradecane-1,14-diimine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of piperidine groups and tetradecane backbone, which imparts distinct chemical and biological properties .

Properties

CAS No.

648440-58-8

Molecular Formula

C24H46N4

Molecular Weight

390.6 g/mol

IUPAC Name

1,14-di(piperidin-1-yl)tetradecane-1,14-diimine

InChI

InChI=1S/C24H46N4/c25-23(27-19-13-9-14-20-27)17-11-7-5-3-1-2-4-6-8-12-18-24(26)28-21-15-10-16-22-28/h25-26H,1-22H2

InChI Key

MVTIGEGCPQWGPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=N)CCCCCCCCCCCCC(=N)N2CCCCC2

Origin of Product

United States

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